Glycine, N-[1-oxo-2-(sulfothio)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[1-oxo-2-(sulfothio)propyl]- is a chemical compound with the molecular formula C5H9NO6S2. It contains a total of 22 bonds, including 13 non-hydrogen bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 carboxylic acid group, 1 secondary amide group, 2 hydroxyl groups, and 1 sulfuric acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[1-oxo-2-(sulfothio)propyl]- typically involves the reaction of glycine with a suitable sulfonating agent under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize the reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-[1-oxo-2-(sulfothio)propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxylic acid, amide, and sulfuric acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol-containing compounds.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[1-oxo-2-(sulfothio)propyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Glycine, N-[1-oxo-2-(sulfothio)propyl]- include other glycine derivatives and sulfonated amino acids. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: Glycine, N-[1-oxo-2-(sulfothio)propyl]- is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
106694-29-5 |
---|---|
Molekularformel |
C5H9NO6S2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
2-(2-sulfosulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO6S2/c1-3(13-14(10,11)12)5(9)6-2-4(7)8/h3H,2H2,1H3,(H,6,9)(H,7,8)(H,10,11,12) |
InChI-Schlüssel |
HMAJPWMZGKMWSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)SS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.